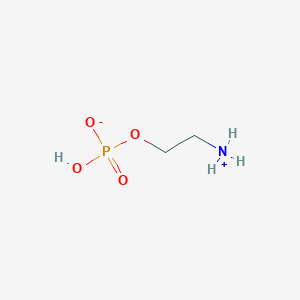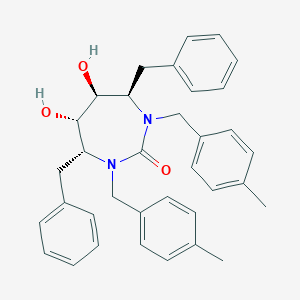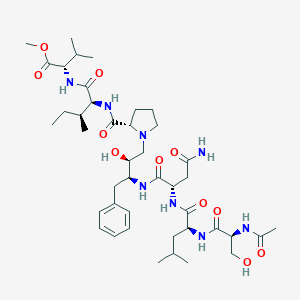
2-氨基乙基二氢磷酸盐
描述
Phosphoethanolamine Description
Phosphoethanolamine is a compound that plays a significant role in various biological processes and has been the subject of multiple research studies. It is involved in the synthesis of sphingomyelin analogues, such as ceramide-phosphoethanolamine in rat liver and brain , and is a precursor in the biosynthesis of pyrophosphoethanolamine residues in the lipopolysaccharide of Escherichia coli . Additionally, synthetic phosphoethanolamine has been shown to have anti-leukemia effects in vitro and in vivo, suggesting potential therapeutic applications .
Synthesis Analysis
The synthesis of phosphoethanolamine-based compounds involves various biological pathways. For instance, in rat liver and brain, phosphatidylethanolamine serves as a direct precursor for ceramide-phosphoethanolamine, with the synthesis occurring in microsomes and plasma membranes . In the case of E. coli, phosphatidylethanolamine is implicated in the transfer of the phosphoethanolamine head-group to a lipopolysaccharide acceptor during the biosynthesis of pyrophosphoethanolamine residues . Furthermore, the semi-synthesis of acetyl glycerylether phosphoethanolamine and its choline analogue has been developed, providing a route to synthesize platelet-activating factor analogues .
Molecular Structure Analysis
The molecular structure of phosphoethanolamine and its derivatives is crucial for their biological function. The crystal structure of phosphoethanolamine methyltransferase from Plasmodium falciparum, which catalyzes the methylation of phosphoethanolamine to produce phosphocholine, has been elucidated in complex with the inhibitor amodiaquine . This structural information is vital for understanding the enzyme's function and for the development of new inhibitors.
Chemical Reactions Analysis
Phosphoethanolamine participates in several chemical reactions within biological systems. It is methylated to form phosphocholine, which is then used for phosphatidylcholine synthesis in plants . In mammalian systems, it is involved in the synthesis of ceramide-phosphoethanolamine through the action of phosphatidylethanolamine:ceramide-ethanolamine-phosphotransferase .
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphoethanolamine influence its biological interactions and functions. Although structurally similar to the inhibitory neurotransmitter GABA, phosphoethanolamine shows little activity at GABA binding sites, which may be an important physiological mechanism in the control of inhibitory neurotransmission . Additionally, phosphoethanolamine has been identified as a growth factor for a rat mammary carcinoma cell line, indicating its role in cellular proliferation .
科学研究应用
肿瘤学研究
磷酸乙醇胺:已被研究其在癌细胞代谢中的作用。发现其在谷氨酰胺饥饿下在癌细胞中积累,这可以通过下调参与磷脂生物合成的基因PCYT2来保护细胞。这种积累可能促进了代谢物的促肿瘤特性,可能为治疗干预提供了一个靶点 .
神经退行性疾病研究
在阿尔茨海默病和亨廷顿病等神经退行性疾病中观察到磷酸乙醇胺水平下降。这表明该化合物在神经细胞的代谢和功能中可能发挥作用,并且可以作为这些疾病中的生物标志物或治疗靶点 .
膜生物学
作为磷脂的组成部分,磷酸乙醇胺对于膜生物学的研究至关重要。它用于构建甘油磷脂和鞘磷脂,它们是细胞膜的重要组成部分。了解其作用可以提供对膜流动性、信号传导和完整性的见解 .
抗菌素耐药性研究
磷酸乙醇胺:转移酶是细菌用来修饰其外膜的酶,特别是用来抵抗多粘菌素。研究这些酶可以帮助开发新的药物来对抗抗生素耐药细菌菌株 .
细胞培养和生物技术
在生物技术中,O-磷酸乙醇胺用作细胞培养基中的补充剂。它支持某些细胞系的生长和维持,例如转化的人肝上皮细胞,这些细胞用于各种研究应用 .
生化测定
2-氨基乙基二氢磷酸盐:用于生化测定,以研究酶活性,例如磷酸酶活性。它可以用于将磷酸单酯与阴离子交换色谱馏分一起孵育,以检测特定的酶功能 .
代谢途径分析
该化合物在磷脂代谢中发挥作用,其水平可以被去极化刺激物刺激。这使其成为研究正常和病理条件下代谢途径的宝贵工具 .
药物开发
目前正在研究磷酸乙醇胺的治疗潜力。尽管它在某些情况下被错误地宣传为癌症治疗,但正在进行合法的研究,以探索其在各种治疗环境中的疗效和安全性 .
作用机制
Target of Action
It has been suggested that this compound may interact with various cellular components due to its structural similarity to phospholipids .
Mode of Action
It is a phospholipid analog, which suggests that it may interact with cellular membranes and potentially influence membrane-associated processes
Biochemical Pathways
This is likely due to its potential interactions with cellular membranes and its structural similarity to phospholipids .
Pharmacokinetics
Given its structural similarity to phospholipids, it may be expected to have similar adme properties .
Result of Action
2-Aminoethyl dihydrogen phosphate has been shown to have antiproliferative and pro-apoptotic effects in certain contexts . For example, it has been reported to decrease the proliferative index of MCF-7 tumor cells . Additionally, it has been suggested to induce changes in the mitochondrial membrane and alter the distribution of cells in different phases of the cell cycle .
Action Environment
The action of 2-Aminoethyl dihydrogen phosphate may be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments . Additionally, its stability and efficacy may be affected by factors such as temperature and pH .
安全和危害
未来方向
The family of lipid A phosphoethanolamine transferases in gram-negative bacteria confers bacterial resistance to innate immune defensins and colistin antibiotics . The development of inhibitors to block lipid A phosphoethanolamine transferase could improve innate immune clearance and extend the usefulness of colistin antibiotics .
属性
IUPAC Name |
2-aminoethyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO4P/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHOOTKUPISOBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061453 | |
| Record name | 2-Aminoethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | O-Phosphoethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
72 mg/mL | |
| Record name | O-Phosphoethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1071-23-4 | |
| Record name | Phosphoethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorylcolamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01738 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | O-Phosphoethanolamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254167 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-amino-, 1-(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminoethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoethyl dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHORYLCOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78A2BX7AEU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O-Phosphoethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
241-243 °C, 241 - 243 °C | |
| Record name | Phosphorylcolamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01738 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | O-Phosphoethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B141308.png)





